

An In-depth Technical Guide to 3-Oxoheptanoic Acid

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Compound of Interest

Compound Name: 3-Oxoheptanoic acid

Cat. No.: B13889361

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-oxoheptanoic acid**, including its chemical identity, physicochemical properties, and its place within metabolic pathways. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes known information and presents representative experimental protocols and metabolic pathways based on closely related compounds.

Chemical Identity and Properties

3-Oxoheptanoic acid, a medium-chain keto acid, is identified by the following:

- IUPAC Name: **3-oxoheptanoic acid**[\[1\]](#)
- CAS Number: 63563-21-3[\[1\]](#)
- Synonyms: n-Valeryl acetic acid[\[1\]](#)

Physicochemical Data

Quantitative data for **3-oxoheptanoic acid** is primarily based on computational models. The following table summarizes key physicochemical properties.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	PubChem[1]
Molecular Weight	144.17 g/mol	PubChem[1]
Monoisotopic Mass	144.07864425 Da	HMDB
Appearance	Expected to be a solid at room temperature	Inferred from similar compounds
Water Solubility	Expected to be sparingly soluble to insoluble	HMDB
logP (predicted)	0.89 - 1.59	HMDB
pKa (Strongest Acidic, predicted)	4.48	HMDB

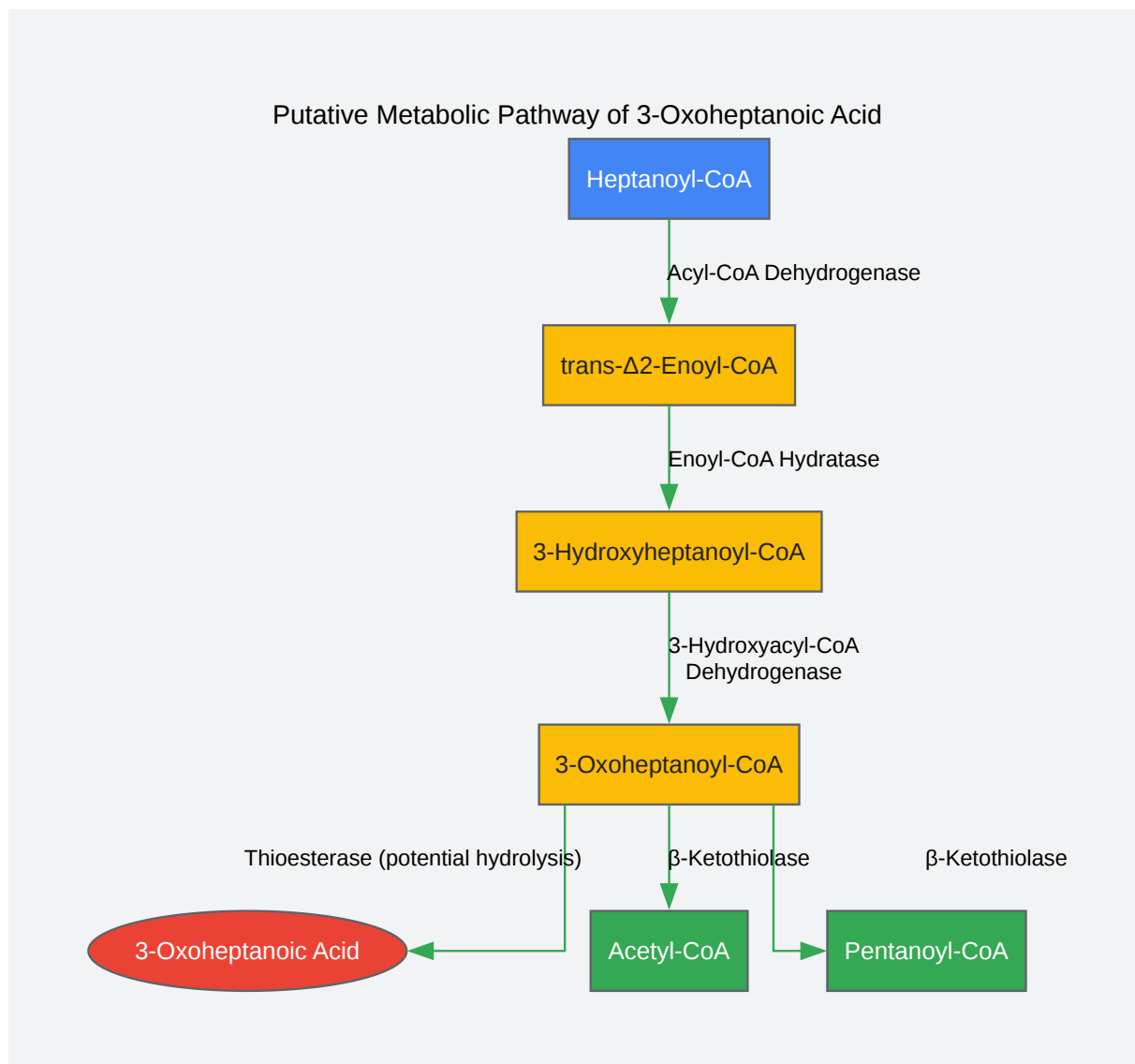
Biological Significance and Metabolic Context

3-Oxoheptanoic acid is a beta-keto acid derivative of heptanoic acid. Beta-keto acids are intermediates in the metabolism of fatty acids. While specific pathways detailing the synthesis and degradation of **3-oxoheptanoic acid** are not extensively documented, its role can be inferred from the well-established pathways of similar medium-chain fatty acids, such as beta-oxidation.

Disruptions in fatty acid metabolism, for instance in genetic disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to the accumulation of medium-chain fatty acids and their derivatives. In such conditions, excess octanoyl-CoA (an eight-carbon fatty acyl-CoA) is diverted to alternative metabolic pathways, leading to the formation of metabolites like 3-oxooctanoic acid.[2] It is plausible that similar metabolic disruptions involving seven-carbon fatty acids could lead to the accumulation of **3-oxoheptanoic acid**.

Putative Metabolic Pathway

The following diagram illustrates a putative metabolic pathway for **3-oxoheptanoic acid**, based on the principles of fatty acid beta-oxidation.



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Caption: A putative metabolic pathway for **3-oxoheptanoic acid** via beta-oxidation.

Experimental Protocols

Detailed and validated experimental protocols specifically for **3-oxoheptanoic acid** are not widely available. However, methodologies for the synthesis, purification, and analysis of structurally similar compounds, such as other oxoheptanoic acids and their derivatives, can be adapted. The following sections provide representative protocols.

Synthesis of a 7-Aryl-7-Oxoheptanoic Acid Derivative (Representative)

A common method for the synthesis of related compounds is the Friedel-Crafts acylation. The following is a representative protocol for the synthesis of a 7-aryl-7-oxoheptanoic acid derivative.

Materials:

- Pimelic acid
- Thionyl chloride
- Anhydrous aluminum chloride
- 1,3-dimethylbenzene (m-xylene)
- Anhydrous dichloromethane
- Hydrochloric acid
- Deionized water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexane for elution

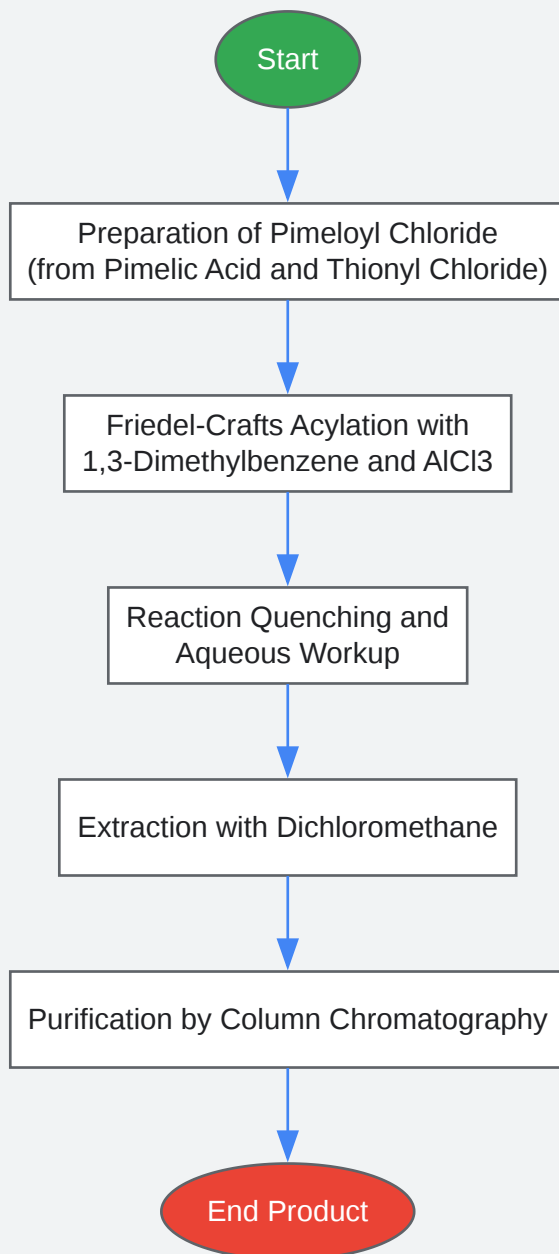
Procedure:

- Preparation of Pimeloyl Chloride: In a round-bottom flask, slowly add thionyl chloride to pimelic acid. Heat the mixture to reflux for 2 hours. Remove excess thionyl chloride by

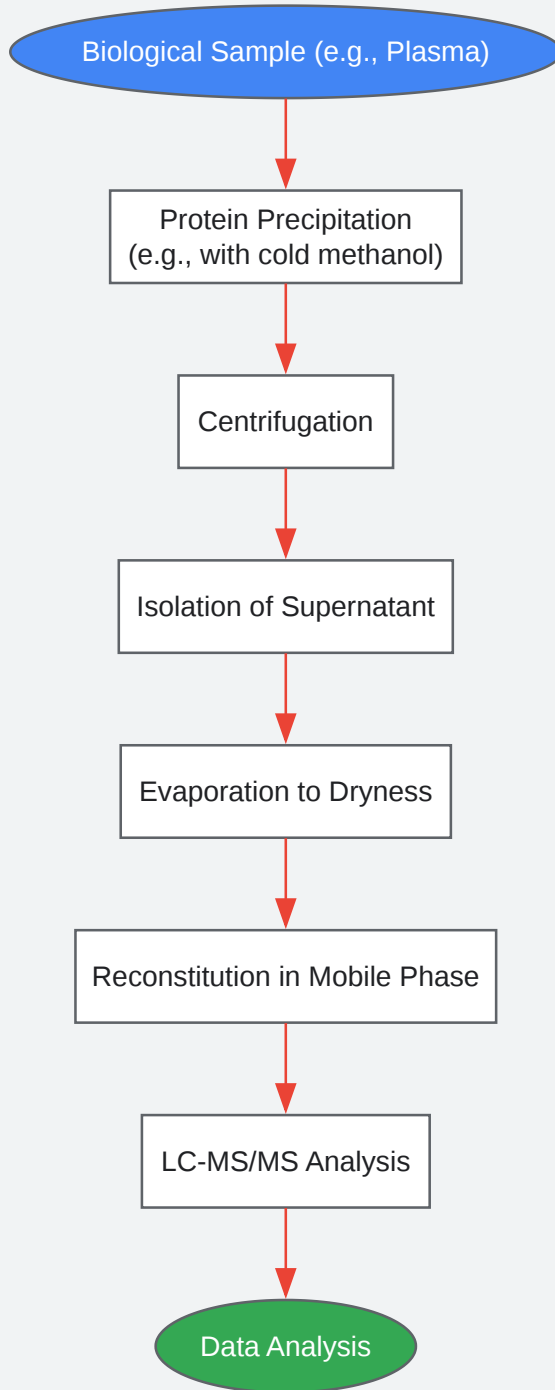
distillation under reduced pressure. The resulting pimeloyl chloride is used in the next step.
[3]

- Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool to 0°C. Dissolve the pimeloyl chloride in anhydrous 1,3-dimethylbenzene and add this solution dropwise to the aluminum chloride suspension while maintaining the temperature at 0°C. After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.[3]
- Workup and Extraction: Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[4]
- Purification: Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.[3]

General Workflow for Synthesis of a 7-Aryl-7-Oxoheptanoic Acid



Representative LC-MS/MS Analytical Workflow

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References

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